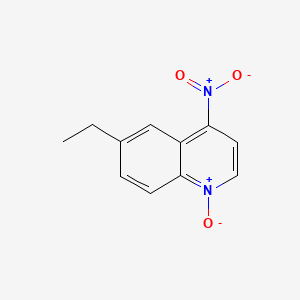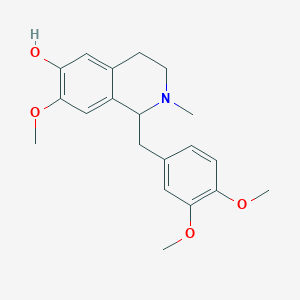
(4-iodophenyl)methyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Iodophenyl)methyl octanoate: is an organic compound with the molecular formula C15H21IO2 and a molecular weight of 360.23 g/mol . It is characterized by the presence of an iodophenyl group attached to a methyl octanoate moiety. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-iodophenyl)methyl octanoate typically involves the esterification of (4-iodophenyl)methanol with octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: (4-Iodophenyl)methyl octanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (4-iodophenyl)methanol.
Oxidation: Formation of (4-iodophenyl)methyl octanoic acid.
Aplicaciones Científicas De Investigación
Chemistry: (4-Iodophenyl)methyl octanoate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of ester compounds .
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable ester linkages with various pharmacologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of (4-iodophenyl)methyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in drug delivery systems, the ester linkage can be hydrolyzed by esterases, releasing the active drug molecule at the target site . The iodophenyl group may also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
- (4-Bromophenyl)methyl octanoate
- (4-Chlorophenyl)methyl octanoate
- (4-Fluorophenyl)methyl octanoate
Comparison:
- Halogen Substitution: The presence of different halogens (iodine, bromine, chlorine, fluorine) in the phenyl group affects the compound’s reactivity and physical properties. Iodine, being the largest halogen, imparts unique steric and electronic effects compared to bromine, chlorine, and fluorine .
- Reactivity: (4-Iodophenyl)methyl octanoate is generally more reactive in substitution reactions due to the weaker carbon-iodine bond compared to carbon-bromine, carbon-chlorine, and carbon-fluorine bonds .
- Applications: While all these compounds can be used as intermediates in organic synthesis, this compound is often preferred for reactions requiring high reactivity and specific halogen interactions .
Propiedades
Número CAS |
67987-34-2 |
|---|---|
Fórmula molecular |
C15H21IO2 |
Peso molecular |
360.23 g/mol |
Nombre IUPAC |
(4-iodophenyl)methyl octanoate |
InChI |
InChI=1S/C15H21IO2/c1-2-3-4-5-6-7-15(17)18-12-13-8-10-14(16)11-9-13/h8-11H,2-7,12H2,1H3 |
Clave InChI |
SVYNEJFXKXPMLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OCC1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![diethyl-[2-(2-hydroxy-3-methylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13784976.png)
![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)
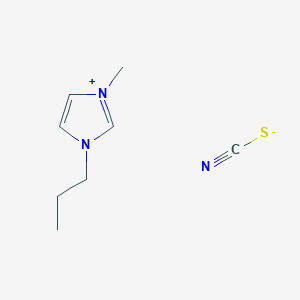

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
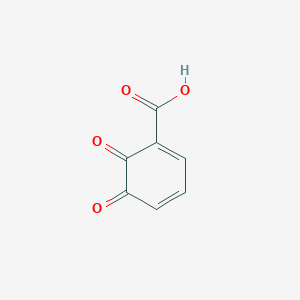
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
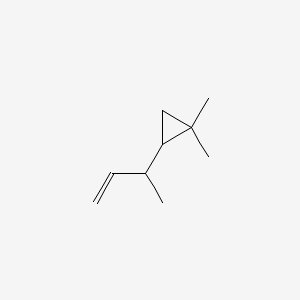
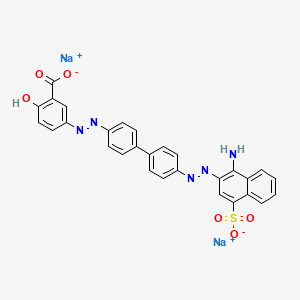
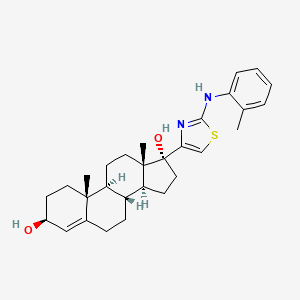
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

